molecular formula C7H8N2O2 B12343529 N-methyl,4-oxopyridine-3-carboxamide

N-methyl,4-oxopyridine-3-carboxamide

Cat. No.: B12343529
M. Wt: 152.15 g/mol
InChI Key: MVUASHPXKWEKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl,4-oxopyridine-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxynicotinamide with methyl iodide. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

N-methyl,4-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl,4-oxopyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl,4-oxopyridine-3-carboxamide involves its interaction with various molecular targets. It is known to influence pathways related to niacin metabolism. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-pyridone-5-carboxamide
  • 1,4-Dihydro-1-methyl-4-oxonicotinamide
  • 3-Pyridinecarboxamide, 1,4-dihydro-1-methyl-4-oxo-

Uniqueness

N-methyl,4-oxopyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its role as a niacin metabolite and its potential therapeutic applications further distinguish it from other similar compounds .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-methyl-4-oxo-3H-pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-5H,1H3,(H,8,11)

InChI Key

MVUASHPXKWEKNB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C=NC=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.